molecular formula C16H7Cl2F3N4 B2757665 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338773-18-5

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Número de catálogo: B2757665
Número CAS: 338773-18-5
Peso molecular: 383.16
Clave InChI: FUILHHRFFGNVHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a complex organic compound that belongs to the class of triazoloquinoxalines

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a dichlorophenyl derivative and a trifluoromethyl-substituted triazole, the reaction may proceed through nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit notable antimicrobial properties. In a study evaluating a series of substituted 1,2,4-triazolo[4,3-a]quinoxalines:

  • Gram-negative bacteria : Certain compounds showed activity exceeding that of standard antibiotics like ampicillin against Pseudomonas aeruginosa.
  • Antifungal activity : Some derivatives also displayed moderate antifungal effects against Candida albicans .

Anticancer Activity

The compound has been investigated for its anticancer potential. A study highlighted the synthesis of various quinoxaline derivatives and their evaluation against tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while remaining non-toxic to normal cells . The mechanism of action may involve the inhibition of DNA synthesis or interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the triazole and quinoxaline structures can enhance their biological activities. For instance:

  • Electron-withdrawing groups : These groups can increase lipophilicity and improve membrane permeability.
  • Substituent variations : Changing the position or type of substituents on the quinoxaline ring can lead to significant changes in antibacterial and anticancer potency .

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized a series of 1,2,4-triazolo[4,3-a]quinoxaline derivatives. The compounds were screened against various bacterial strains:

  • Compounds 3 and 11b exhibited double the activity of ampicillin against Pseudomonas aeruginosa.
  • Other compounds showed equipotent activity to ampicillin against Staphylococcus aureus .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, several triazoloquinoxaline derivatives were tested against multiple cancer cell lines. The most promising candidates demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . This suggests that these derivatives could serve as lead compounds for further development in cancer therapy.

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and trifluoromethyl groups can enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Actividad Biológica

1-(2,4-Dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a synthetic compound belonging to the class of [1,2,4]triazolo[4,3-a]quinoxalines. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and as an anticonvulsant agent. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the condensation of appropriate precursors followed by cyclization reactions. The initial step often includes the reaction of 2-amino-3-(trifluoromethyl)phenol with 2,4-dichlorobenzaldehyde in the presence of suitable catalysts. Following this, cyclization occurs to form the triazole and quinoxaline rings.

Biological Activity Overview

The biological activity of this compound has been extensively studied across various models and assays. Key findings include:

  • Anticonvulsant Activity : Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. In a study involving metrazol-induced convulsions in mice, several derivatives demonstrated promising activity compared to standard medications like phenobarbital .
  • Anticancer Potential : The compound has shown cytotoxic effects against various cancer cell lines. For example, studies have evaluated its effectiveness against melanoma (A375) and other carcinoma cell lines (e.g., MCF-7). Certain derivatives displayed low micromolar range cytotoxic activities with EC50 values indicating potent effects on cell viability .
  • Antimicrobial Properties : The compound also exhibits antibacterial and antifungal activities. It has been tested against a variety of bacterial strains and fungi, showing efficacy that suggests potential for therapeutic applications in treating infections .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Interaction with Receptors : Some studies suggest that these compounds may act as antagonists at specific receptors involved in neurotransmission and cellular signaling pathways related to seizure activity and cancer proliferation.
  • DNA Intercalation : The ability to intercalate into DNA has been suggested as a mechanism for its anticancer activity. This interaction can disrupt DNA replication and transcription processes in rapidly dividing cancer cells.
  • Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells.

Data Summary

Biological ActivityModel/AssayResult
AnticonvulsantMetrazol-induced convulsion modelSignificant activity compared to phenobarbital
AnticancerA375 melanoma cell lineEC50 values in micromolar range
AntimicrobialVarious bacterial/fungal strainsEfficacy against multiple pathogens

Case Studies

  • Anticonvulsant Study : A study evaluated several [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticonvulsant properties using the metrazol model. Two compounds showed superior efficacy compared to the standard drug phenobarbital, indicating potential for development as new anticonvulsants .
  • Cytotoxicity Evaluation : In another investigation focusing on cancer therapies, a series of synthesized compounds were tested against various carcinoma cell lines. The results revealed that specific substitutions on the quinoxaline scaffold significantly enhanced cytotoxicity against melanoma cells .

Propiedades

IUPAC Name

1-(2,4-dichlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3N4/c17-8-5-6-9(10(18)7-8)14-23-24-15-13(16(19,20)21)22-11-3-1-2-4-12(11)25(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUILHHRFFGNVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.